Cas no 255710-83-9 (3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)

3-3-(4-ブロモフェニル)-4-ホルミル-1H-ピラゾール-1-イルプロパンニトリルは、有機合成中間体として重要な化合物です。ブロモフェニル基とホルミル基を有するピラゾール骨格を特徴とし、医薬品や農薬の合成において鍵となる中間体として利用されます。特に、その反応性の高いホルミル基は、さらに誘導体化する際の多様な反応経路を可能にします。また、ブロモフェニル基はパラ位の置換反応性に優れ、クロスカップリング反応などの高度な有機合成反応に適しています。高い純度と安定性を備えており、研究開発用途に適した信頼性の高い試薬です。

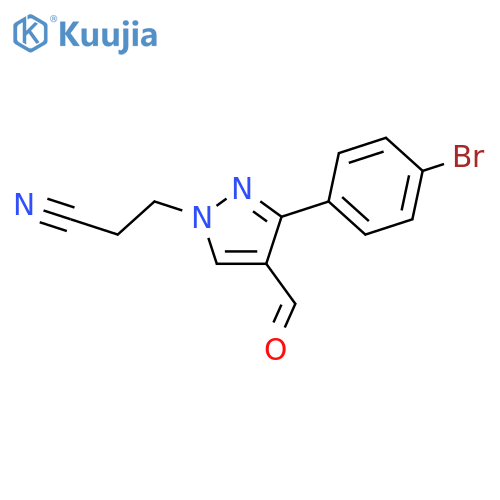

255710-83-9 structure

商品名:3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile

3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

- 3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile

- EN300-10333

- 3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile

- AKOS022191243

- SR-01000222681-1

- SR-01000222681

- CS-0230346

- G40270

- Cambridge id 5881960

- 255710-83-9

- Z56787555

-

- インチ: InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2

- InChIKey: WRILJJGIAXPBHC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 303.00072Da

- どういたいしつりょう: 303.00072Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 58.7Ų

3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10333-10.0g |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 10g |

$1778.0 | 2023-04-29 | |

| Enamine | EN300-10333-0.1g |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 0.1g |

$113.0 | 2023-10-28 | |

| Enamine | EN300-10333-0.25g |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 0.25g |

$162.0 | 2023-10-28 | |

| Enamine | EN300-10333-2.5g |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 2.5g |

$810.0 | 2023-10-28 | |

| Enamine | EN300-10333-5.0g |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 5g |

$1199.0 | 2023-04-29 | |

| Chemenu | CM428664-1g |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 95%+ | 1g |

$445 | 2024-07-28 | |

| Enamine | EN300-10333-10g |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 10g |

$1778.0 | 2023-10-28 | |

| Aaron | AR019KI7-500mg |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 95% | 500mg |

$452.00 | 2025-02-10 | |

| A2B Chem LLC | AV24995-50mg |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 50mg |

$115.00 | 2024-04-20 | |

| A2B Chem LLC | AV24995-100mg |

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile |

255710-83-9 | 91% | 100mg |

$154.00 | 2024-04-20 |

3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

255710-83-9 (3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量